Methyl 5-bromothiophene-2-carboxylate

Overview

Description

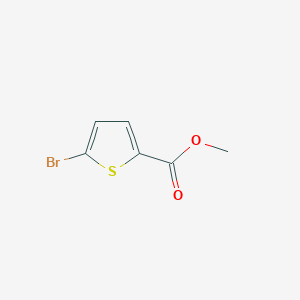

Methyl 5-bromothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromothiophene-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .

Another method involves the use of thionyl chloride (SOCl2) to convert 5-bromo-2-thiophenecarboxylic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are commonly used under anhydrous conditions.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of 5-bromothiophene-2-methanol.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 5-bromothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Case Study: Synthesis of Thiophene Derivatives

In a study published in Molecules, researchers utilized this compound to synthesize functionalized thiophene derivatives, which are essential in developing agrochemicals and pharmaceuticals . The compound was reacted with various nucleophiles to yield diverse thiophene-based structures.

Medicinal Chemistry

The compound has shown potential biological activities, making it a candidate for drug development.

Case Study: Antitumor Activity

Research indicated that derivatives synthesized from this compound exhibited significant antitumor activity. For instance, compounds derived from it were tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Material Science

This compound is employed in developing organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and solar cells.

Application: Organic Electronics

The compound's unique electronic properties facilitate its use in creating materials that enhance the efficiency of OLEDs. Studies have shown that incorporating this compound into polymer matrices improves charge transport properties .

Polymer Chemistry

This compound can be integrated into polymer systems to enhance material properties.

Case Study: Coatings and Adhesives

In polymer chemistry, this compound has been used to modify polymers for improved adhesion and durability in coatings. Its incorporation has been linked to enhanced mechanical properties and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of methyl 5-bromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Methyl 5-bromothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 5-chlorothiophene-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Methyl 5-iodothiophene-2-carboxylate:

Methyl 5-fluorothiophene-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.

This compound is unique due to the presence of the bromine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.

Biological Activity

Methyl 5-bromothiophene-2-carboxylate (MBTCA) is a thiophene derivative that has gained attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of MBTCA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom that enhances its reactivity compared to other thiophene derivatives. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of MBTCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of biologically active derivatives. Additionally, MBTCA can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity to biological targets.

Biological Activities

-

Antimicrobial Activity :

- MBTCA has shown promising antimicrobial properties against various bacterial strains. In studies, it was evaluated against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus .

- Table 1 summarizes the antimicrobial activity of MBTCA compared to standard antibiotics:

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic E. coli 15 Amoxicillin S. aureus 18 Methicillin -

Anti-Proliferative Activity :

- MBTCA has been investigated for its anti-cancer properties. It exhibited potent anti-proliferative effects on several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro assays revealed an IC50 value of less than 25 μM for these cell lines .

- Table 2 presents the anti-proliferative activity against different cancer cell lines:

Cell Line IC50 (μM) Reference Compound HepG-2 <25 Doxorubicin MCF-7 <25 Doxorubicin PC-3 (Prostate) 30 Doxorubicin

Case Studies

- Synthesis of Functionalized Derivatives :

- Evaluation Against Cancer Cell Lines :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-bromothiophene-2-carboxylate, and how is reaction progress monitored?

this compound is synthesized via esterification of 5-bromothiophene-2-carboxylic acid with methanol. A common method involves using Fe(acac)₃ as a catalyst in a CCl₄–CH₃OH system, yielding 57% product (m.p. 87–88°C). Reaction progress is monitored via TLC or GC-MS. Post-synthesis, purification is achieved via recrystallization or column chromatography .

Table 1: Reaction Conditions for Synthesis

| Starting Material | Catalyst/Solvent | Temperature | Yield | Key By-Products |

|---|---|---|---|---|

| 2-Bromothiophene | Fe(acac)₃ / CCl₄–CH₃OH | 30°C | 57% | Methyl 5-chlorothiophene-2-carboxylate |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹³C-NMR : Peaks at δ 134.64 (C-2), 133.61 (C-3), 130.94 (C-4), 120.17 (C-5), and 161.46 (C=O) confirm regiochemistry .

- Mass Spectrometry (MS) : Base peak at m/z 221 [M⁺] and fragments at m/z 191 (100% intensity) validate molecular structure .

- Elemental Analysis : Matches calculated values (C: 32.59%, H: 2.28%, Br: 36.14%, S: 14.47%) .

Advanced Research Questions

Q. How can researchers mitigate the formation of chlorinated by-products during synthesis?

The Fe(acac)₃-catalyzed reaction of 2-bromothiophene produces methyl 5-chlorothiophene-2-carboxylate as a by-product due to halogen exchange. To suppress this:

- Use non-chlorinated solvents (e.g., DCM) to avoid Cl⁻ contamination .

- Optimize catalyst loading (e.g., reduce Fe(acac)₃ concentration) to minimize side reactions.

- Employ alternative catalysts like Mo or V complexes, which show higher selectivity for brominated products .

Q. How do computational methods enhance the study of this compound derivatives?

- Molecular Docking : Predicts binding affinities of derivatives (e.g., 4F) against bacterial targets (e.g., XDR Salmonella Typhi PDB ID: 5ztj). Derivatives with MIC values as low as 3.125 mg/mL show stronger interactions than ciprofloxacin .

- DFT Calculations : Analyzes electronic properties (HOMO-LUMO gaps) and stability. For example, 4F exhibits a low energy gap (ΔE = 3.1 eV), indicating high reactivity .

Table 2: Computational Insights for Derivative 4F

| Property | Value/Outcome | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.9 | Superior to ciprofloxacin (-7.2) |

| HOMO-LUMO Gap (eV) | 3.1 | High reactivity for electrophilic attack |

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for antibacterial derivatives?

- Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.

- Arylboronic Acid Scope : Electron-rich boronic acids (e.g., p-tolyl) enhance coupling efficiency (yields >70%) .

- Purification : Flash chromatography (silica gel, hexane/EtOAc) isolates pure analogs for bioactivity testing .

Q. Methodological Considerations

Q. How should conflicting spectroscopic data be resolved in thiophene carboxylate analysis?

- Contradictory NMR Peaks : Compare with literature (e.g., δ 52.21 for methyl ester in ¹³C-NMR vs. δ 52.8 in analogs ).

- Mass Fragmentation Ambiguity : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets at m/z 189/191) .

Q. What are the limitations of esterification catalysts in derivative synthesis?

- DCC/DMAP : Efficient for small-scale esterification but requires rigorous drying. Yields drop with sterically hindered alcohols (e.g., 2-ethylhexanol: 72% yield ).

- Alternative Catalysts : p-TSA or enzymatic methods reduce side reactions but may require longer reaction times.

Q. Data-Driven Research Gaps

Properties

IUPAC Name |

methyl 5-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWUHAQCKDHUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345588 | |

| Record name | methyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-19-5 | |

| Record name | methyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.